molecular formula C7H4BrN3O2 B1449892 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid CAS No. 1363382-29-9

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid

Cat. No. B1449892
CAS RN: 1363382-29-9
M. Wt: 242.03 g/mol
InChI Key: IZKLWDBZQAFKJY-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is part of the family of pyrazolopyridines .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these compounds often involves the use of ester groups during the formation of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring . The compound has a molecular weight of 198.02 .


Physical And Chemical Properties Analysis

This compound is a solid . It has an empirical formula of C6H4BrN3 and a molecular weight of 198.02 . The compound’s InChI key is FONNZZMIJPHSJP-UHFFFAOYSA-N .

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include “6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Substitution Pattern Analysis

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been analyzed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Synthesis Methods

Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

PPARα Activation

1H-pyrazolo[3,4-b]pyridines have been studied for their ability to activate PPARα, a type of peroxisome proliferator-activated receptor . PPARα is a key regulator of lipid metabolism and inflammation, and its activation has therapeutic potential in conditions like metabolic syndrome, cardiovascular disease, and inflammation .

Fluorescence Properties

Certain 1H-pyrazolo[3,4-b]pyridine derivatives exhibit strong fluorescence, which can be readily distinguished by the human eye in DMSO or under UV light (360 nm) . The fluorescence properties of these compounds have been evaluated, and the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced .

Molecular Docking Studies

Molecular docking studies have been conducted with 1H-pyrazolo[3,4-b]pyridine derivatives . These studies can provide valuable insights into the potential interactions of these compounds with various biological targets, aiding in the design of new drugs .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to wear protective gloves and eye protection while handling this compound .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid, have potential for further exploration due to their inhibitory activity against TRKA . This suggests potential applications in the treatment of diseases associated with the overexpression and continuous activation of TRKs .

properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKLWDBZQAFKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208093
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid

CAS RN

1363382-29-9
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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